N-Formyl-D-Phenylalanin

Übersicht

Beschreibung

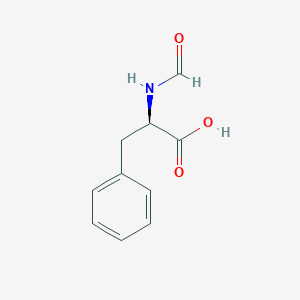

N-Formyl-D-phenylalanine is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Formyl-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthesereagenzien

N-Formyl-D-Phenylalanin: wird häufig als Reagenz bei der Synthese von Peptiden verwendet. Es dient als Baustein für die Bildung komplexerer Peptidketten, insbesondere bei der Synthese von Peptiden, die D-Aminosäuren enthalten und aufgrund ihrer erhöhten Stabilität gegenüber enzymatischem Abbau von Interesse sind .

Studium von Formylpeptidrezeptoren

Diese Verbindung ist entscheidend für das Studium von Formylpeptidrezeptoren (FPRs), die eine entscheidende Rolle in der menschlichen Immunantwort spielen. FPRs können N-Formylpeptide als pathogenassoziierte molekulare Muster erkennen und so eine Immunantwort auslösen. Das Verständnis der Wechselwirkung zwischen this compound und FPRs kann zur Entwicklung neuer therapeutischer Mittel führen, die auf bakterielle Infektionen und entzündliche Erkrankungen abzielen .

Proteinsequenzierung und -analyse

Bei der Proteinsequenzierung kann this compound verwendet werden, um den N-Terminus von Proteinen zu blockieren. Diese Modifikation kann den Abbau verhindern und die Identifizierung von Proteinsequenzen während analytischer Verfahren wie Massenspektrometrie erleichtern .

Wirkmechanismus

Target of Action

N-Formyl-D-phenylalanine primarily targets the N-formyl peptide receptor (FPR) . FPR is a specific cell surface receptor that triggers different cascades of biochemical events, eventually leading to cellular activation . It has been associated with the inflammatory process .

Mode of Action

The compound interacts with its targets through a specific ligand of FPR1 . This interaction promotes osteoblastic commitment and suppresses adipogenic commitment under differentiation conditions . The mode of action of N-Formyl-D-phenylalanine involves the activation of G-protein-coupled FPR . This activation leads to changes in the cell, such as a reduction in the severity of seizures and protection against memory dysfunction .

Biochemical Pathways

The activation of FPR by N-Formyl-D-phenylalanine triggers different cascades of biochemical events . These events include the activation of the phospholipase C/phospholipase D-Ca2±calmodulin-dependent kinase II-ERK-CREB signaling pathways . These pathways play a crucial role in cellular activation and differentiation .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability . More research is needed to fully understand the pharmacokinetics of N-Formyl-D-phenylalanine.

Result of Action

The activation of FPR by N-Formyl-D-phenylalanine leads to various cellular effects. For instance, it has been shown to reduce the severity of seizures and protect against memory dysfunction . Additionally, it promotes osteoblastic differentiation and suppresses adipogenic differentiation . It also plays an anti-inflammatory role .

Action Environment

The action, efficacy, and stability of N-Formyl-D-phenylalanine can be influenced by various environmental factors. For example, during chemical synthesis, the amino group in Asp is protected, such as by carbobenzoxy or formyl groups . This protection process is necessary for shifting the equation to the desired direction and preventing undesirable reactions . More research is needed to fully understand how environmental factors influence the action of N-Formyl-D-phenylalanine.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-Formyl-D-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the innate immunity mechanism for host defense against pathogens . It binds to specific G protein-coupled receptors on cells, directing the inflammatory response to sites of bacterial invasion .

Cellular Effects

N-Formyl-D-phenylalanine has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the behavior of limbic seizures, memory consolidation, and hippocampal neurodegeneration process .

Molecular Mechanism

At the molecular level, N-Formyl-D-phenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to play an anti-inflammatory role, mediated by the activation of G-protein-coupled formyl peptide receptor (FPR) .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of N-Formyl-D-phenylalanine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that N-Formyl-D-phenylalanine can reduce neuronal inflammation, axonal demyelination, gliosis, neuronal apoptosis, vascular leakage, and blood-brain barrier impairment induced by experimental autoimmune encephalomyelitis .

Dosage Effects in Animal Models

The effects of N-Formyl-D-phenylalanine vary with different dosages in animal models. For instance, in a study on an acute animal model of multiple sclerosis, it was found that all compounds of N-Formyl-D-phenylalanine reduced neuronal inflammation and other symptoms

Metabolic Pathways

N-Formyl-D-phenylalanine is involved in several metabolic pathways. It has been found that circulating N-Formyl-D-phenylalanine promotes a metabolic shift that involves incomplete mitochondrial fatty acid oxidation, increased branched chain amino acid metabolism, and activation of the pentose phosphate pathway .

Transport and Distribution

It is known that it interacts with specific G protein-coupled receptors on cells , which may play a role in its localization or accumulation.

Subcellular Localization

It is known that the formyl peptide receptor 1 (FPR1), which N-Formyl-D-phenylalanine binds to, is a cell surface receptor protein . This suggests that N-Formyl-D-phenylalanine may be localized at the cell surface where it interacts with FPR1.

Eigenschaften

IUPAC Name |

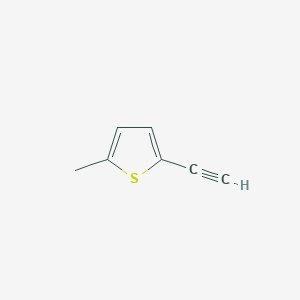

(2R)-2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)